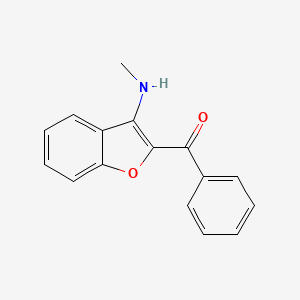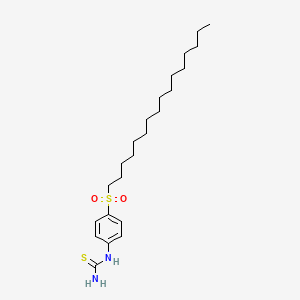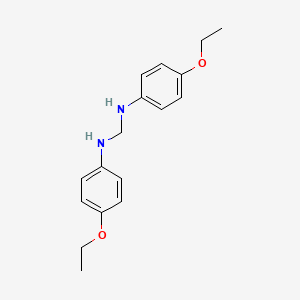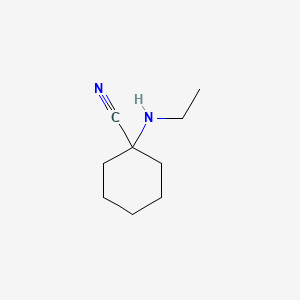
N-(DiPhenyl-Methyl)-Acetoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(DiPhenyl-Methyl)-Acetoacetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a diphenylmethyl group attached to an acetoacetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(DiPhenyl-Methyl)-Acetoacetamide typically involves the reaction of diphenylmethane with acetoacetic acid derivatives. One common method includes the use of diphenylmethyl chloride and acetoacetic ester in the presence of a base such as sodium ethoxide. The reaction proceeds through nucleophilic substitution, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: N-(DiPhenyl-Methyl)-Acetoacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetoacetamide derivatives.
Applications De Recherche Scientifique
N-(DiPhenyl-Methyl)-Acetoacetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(DiPhenyl-Methyl)-Acetoacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Diphenylmethane: Shares the diphenylmethyl group but lacks the acetoacetamide moiety.
Acetoacetanilide: Contains the acetoacetamide moiety but with a different substituent on the nitrogen atom.
Benzyl Acetoacetate: Similar structure but with a benzyl group instead of diphenylmethyl.
Uniqueness: N-(DiPhenyl-Methyl)-Acetoacetamide is unique due to the combination of the diphenylmethyl group and the acetoacetamide moiety, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
N-benzhydryl-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO2/c1-13(19)12-16(20)18-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H,18,20) |
Clé InChI |
ABGMINJTSIRQQK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)










